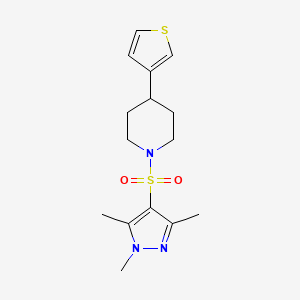

4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-thiophen-3-yl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S2/c1-11-15(12(2)17(3)16-11)22(19,20)18-7-4-13(5-8-18)14-6-9-21-10-14/h6,9-10,13H,4-5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAGZZFCQWMEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, functionalization at the 3-position can be achieved through electrophilic substitution reactions.

Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides under basic conditions.

Piperidine Ring Formation: The final step involves the formation of the piperidine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene or pyrazole rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Hydrogenated thiophene or pyrazole derivatives.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science:

Mechanism of Action

The mechanism of action of 4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the thiophene and pyrazole rings can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Core : Piperidine ring linked via sulfonamide to a 1,3,5-trimethyl-1H-pyrazole moiety.

- Substituent : Thiophen-3-yl group at the 4-position of the piperidine, enabling π-π interactions in biological targets.

- Key Functional Groups : Sulfonamide (electron-withdrawing), pyrazole (planar heterocycle), and thiophene (aromatic sulfur heterocycle).

Comparison with Structural Analogs

Piperidine-Sulfonyl-Pyrazole Derivatives

Piperidine Derivatives with Alternative Linkers

Functional Implications :

- Compound 17 : Methoxy linker may improve aqueous solubility compared to the target compound’s direct sulfonamide linkage .

- LY392098 : As an AMPA receptor modulator, its propylsulfonamide group suggests tailored pharmacokinetics, contrasting with the target’s pyrazole-sulfonamide .

Comparison with Functional Analogs

AMPA Receptor Modulators ()

Antiparasitic Agents ()

- Compound 30c : Designed as a Plasmodium falciparum inhibitor, its benzothiophene substituent likely enhances target affinity compared to the target’s thiophene .

- Compound 17: Targets trypanosomal N-myristoyltransferase, with biphenyl groups enabling extended hydrophobic interactions absent in the target .

Physicochemical and Computational Insights

Biological Activity

The compound 4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a complex organic molecule that integrates a thiophene ring, a piperidine moiety, and a pyrazole derivative. This unique structure suggests potential biological activities that have been the focus of various research studies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in various physiological processes. The mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to inflammatory pathways and microbial cell wall synthesis.

- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through various signaling pathways.

Pharmacological Studies

Research has indicated that derivatives of pyrazole compounds, such as the one , exhibit a range of pharmacological activities:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against cancer cell lines. For instance, they target BRAF(V600E), EGFR, and Aurora-A kinase pathways, which are crucial in cancer proliferation and survival .

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation markers like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models .

- Antimicrobial Effects : Several studies highlight the effectiveness of pyrazole derivatives against various bacterial strains and fungi, suggesting potential as antimicrobial agents .

Case Studies

- Antitumor Efficacy : A study assessing the antitumor activity of pyrazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. This indicates strong potential for further development as anticancer drugs .

- Anti-inflammatory Activity : Another case study evaluated the anti-inflammatory properties of pyrazole compounds using LPS-induced models. Results showed significant reductions in pro-inflammatory cytokines, indicating the compound's potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

| Structural Feature | Contribution to Activity |

|---|---|

| Thiophene Ring | Enhances electron delocalization and interacts with biological targets |

| Pyrazole Moiety | Critical for enzymatic inhibition and receptor binding |

| Piperidine Base | Provides structural stability and solubility in biological systems |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine?

- Answer : The synthesis typically involves two key steps: (i) Sulfonylation : Reacting a piperidine precursor with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–25°C) to form the sulfonamide intermediate . (ii) Thiophene Coupling : Introducing the thiophen-3-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using a boronic acid derivative of thiophene, catalyzed by Pd(PPh₃)₄ in a mixed solvent system (THF/H₂O) .

- Critical Parameters : Control reaction temperature (<60°C) to avoid decomposition, and use high-purity solvents (HPLC-grade) to minimize side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Answer : Use a combination of: (i) ¹H/¹³C NMR : Verify sulfonamide (-SO₂-) and piperidine-thiophene connectivity. Key signals include δ ~3.5 ppm (piperidine CH₂) and δ ~7.2 ppm (thiophene protons) . (ii) High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error . (iii) X-ray Crystallography (if crystalline): Refinement using SHELXL (e.g., SHELX-2018) resolves bond angles and torsional strain in the sulfonyl-piperidine moiety .

Q. What solubility and stability data are critical for experimental design?

- Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Conduct a shake-flask assay (pH 7.4 PBS) to quantify aqueous solubility for biological assays .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may arise from sulfonamide hydrolysis or thiophene oxidation .

Advanced Research Questions

Q. How does the 3D conformation of this compound influence its biological activity?

- Answer : (i) Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the piperidine ring’s chair conformation and its interaction with sulfonyl/thiophene groups. (ii) Torsional Analysis : The dihedral angle between the sulfonyl group and thiophene ring (~120°) impacts steric accessibility for target binding .

- Key Finding : Substituent bulk at the 1,3,5-trimethylpyrazole position increases steric hindrance, potentially reducing off-target interactions .

Q. What mechanisms explain its potential enzyme inhibition or receptor binding?

- Answer : Hypothesized mechanisms include: (i) Sulfonamide as a Hydrogen-Bond Acceptor : The -SO₂- group interacts with catalytic residues (e.g., serine in hydrolases) . (ii) Thiophene as a π-π Stacking Motif : The aromatic system engages with hydrophobic pockets in receptors (e.g., GPCRs) .

- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) .

Q. How to resolve contradictions in crystallographic vs. computational conformational data?

- Answer : (i) Multi-Method Refinement : Cross-validate X-ray data (SHELXL) with DFT-optimized structures (B3LYP/6-31G*) to identify discrepancies in bond lengths/angles . (ii) Dynamic vs. Static Analysis : MD simulations (100 ns trajectories) reveal flexible regions (e.g., piperidine ring puckering) not captured in static crystallographic models .

Q. What strategies optimize structure-activity relationships (SAR) for derivatives?

- Answer : (i) Substituent Variation : Replace the thiophene with furan or pyridine rings to modulate electron density and steric effects . (ii) Sulfonamide Bioisosteres : Test phosphonamide or carbonyl analogs to assess tolerance for -SO₂- replacement . (iii) Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP and polar surface area (PSA) with activity .

Q. How to address stability challenges during in vitro/in vivo assays?

- Answer : (i) Lyophilization : Prepare stable lyophilized formulations (trehalose matrix) for long-term storage . (ii) Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots (e.g., thiophene oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.